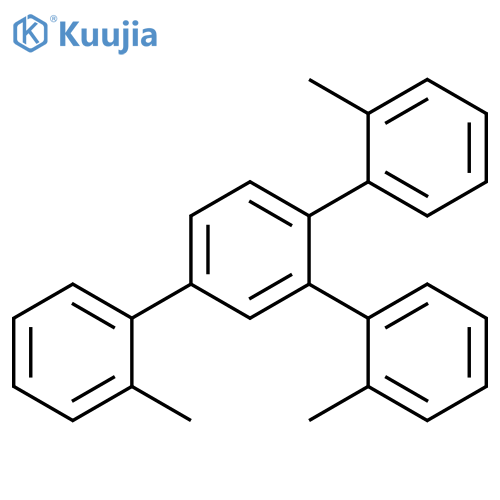

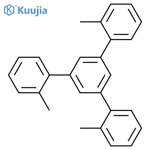

Iron-Catalyzed Cyclotrimerization of Terminal Alkynes by Dual Catalyst Activation in the Absence of Reductants

,

Angewandte Chemie,

2017,

56(29),

8451-8454